molecular formula C5H6N2O3S2 B5571090 4-(aminosulfonyl)-2-thiophenecarboxamide

4-(aminosulfonyl)-2-thiophenecarboxamide

Cat. No.: B5571090
M. Wt: 206.2 g/mol
InChI Key: PMDRIMLCOXCRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminosulfonyl)-2-thiophenecarboxamide is a synthetic thiophene derivative offered for research purposes. Thiophene carboxamides are a privileged scaffold in medicinal chemistry, known for their versatile pharmacological properties and significant potential in drug discovery . These compounds are of high interest in oncology research, as structurally similar molecules have demonstrated potent and selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) through caspase 3/7 activation and disruption of mitochondrial membrane potential . Beyond oncology, thiophene carboxamide derivatives are also investigated for their antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, as well as for their antioxidant properties . This product is intended for research use by qualified scientists in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

4-sulfamoylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDRIMLCOXCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
4-(Aminosulfonyl)-2-thiophenecarboxamide 4-SO₂NH₂, 2-CONH₂ ~300 (estimated) N/A 40–75 Base structure for comparison
4d (Pyrazole derivative) 3-(2-Hydroxy-4,5-dimethylphenyl) 387.0 272–274 67 Enhanced rigidity from pyrazole
4f (Chloro-substituted) 3-(5-Chloro-2-hydroxyphenyl) 395.0 302–304 75 Chlorine improves lipophilicity
14 (Benzoyl-thiophene) 5-Benzoyl, 2-anilino, 4-phenyl ~440 Not reported 40 Extended π-system for binding
22 (Dithiane derivative) 2-(1,3-Dithian-2-ylidene) Not reported Not reported Not given Sulfur-rich for redox activity

Key Observations :

  • Chlorine and Hydroxy Groups (e.g., 4f ) increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
  • Bulkier Substituents (e.g., benzoyl in 14 ) reduce yields (40%) compared to simpler derivatives (67–75%) due to steric hindrance during synthesis .
  • Sulfur-Containing Moieties (e.g., dithiane in 22 ) may improve antimicrobial activity by disrupting bacterial membranes .

Key Findings :

  • Antimicrobial Potency : Chromene derivatives (e.g., 17 ) show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to base thiophenecarboxamides, likely due to planar chromene systems improving membrane interaction .
  • Enzyme Inhibition : Pyrazole derivatives (e.g., 4d ) exhibit higher carbonic anhydrase inhibition, attributed to the synergistic effect of sulfamoyl and hydroxy groups .
  • Structural Misassignments : A pyridazinecarboxamide analog (10d ) was misreported in prior studies, emphasizing the need for rigorous NMR/LC-MS validation during comparisons .

Q & A

Q. What are the recommended methodologies for synthesizing 4-(aminosulfonyl)-2-thiophenecarboxamide and ensuring reproducibility?

The synthesis typically involves multi-step reactions, including sulfonylation and carboxamide formation. A validated protocol includes:

  • Step 1 : Sulfonylation of the thiophene precursor using sulfonic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Step 2 : Carboxamide coupling via activation with EDC/HOBt or DCC, followed by reaction with an amine source .
  • Characterization : Confirm structure using 1^1H NMR (e.g., aromatic protons at δ 7.47–7.86 ppm for sulfonamide and thiophene groups) and LCMS (observed [M+H]+^+ at m/z 297.4) .

Q. How should researchers address solubility challenges during biological assays?

  • Solvent Selection : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media.
  • Surfactant Addition : For in vivo studies, employ Tween-80 or cyclodextrins to enhance bioavailability .
  • Validation : Confirm stability via HPLC over 24 hours at 37°C to rule out precipitation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign peaks for sulfonamide (-SO2_2NH2_2) and carboxamide (-CONH-) groups.
  • LCMS/HRMS : Verify molecular ion ([M+H]+^+) and isotopic pattern.
  • IR : Confirm sulfonamide S=O stretches (1150–1350 cm1^{-1}) and carboxamide C=O (1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in antimicrobial studies?

  • SAR Strategy :
    • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the thiophene 5-position to enhance binding to bacterial enzymes like CTP synthetase .
    • Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to reduce off-target effects .
  • Validation : Compare MIC values against Mycobacterium tuberculosis wild-type vs. EthA knockout strains to confirm activation-dependent activity .

Q. What computational approaches predict interaction profiles with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to PyrG (PDB: 4N0A). Focus on hydrogen bonds between sulfonamide and Arg128^{128} .
  • MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Hypothesis Testing :
    • Check metabolite interference (e.g., hepatic conversion to inactive sulfonic acid) via LC-MS/MS .
    • Evaluate efflux pump activity (e.g., MDR1 inhibition with verapamil) to rule out resistance mechanisms .
  • Experimental Redesign : Use pharmacokinetic profiling (Cmax_{max}, AUC) to correlate exposure levels with efficacy .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Suzuki couplings (yield improvement from 50% to >75%) .
  • Temperature Gradients : Optimize exothermic steps (e.g., sulfonylation) using controlled dropwise addition at 0–5°C .

Q. Data Contradiction Analysis Example :

ConditionYield (%)Purity (%)Notes
Room Temperature4585Side product (hydrolysis)
0–5°C, Slow Addition6997No detectable impurities
Reference:

Methodological Best Practices

  • Replication : Document reaction parameters (e.g., solvent grade, humidity) to minimize batch variability .
  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 11326010) for structural confirmation .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.